5-Octyldihydrofuran-2(3H)-one-d2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula |

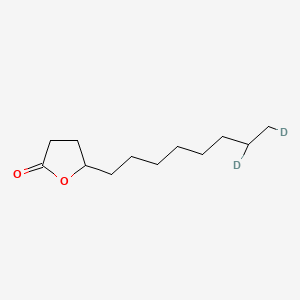

C12H22O2 |

|---|---|

Molecular Weight |

200.31 g/mol |

IUPAC Name |

5-(7,8-dideuteriooctyl)oxolan-2-one |

InChI |

InChI=1S/C12H22O2/c1-2-3-4-5-6-7-8-11-9-10-12(13)14-11/h11H,2-10H2,1H3/i1D,2D |

InChI Key |

WGPCZPLRVAWXPW-QDNHWIQGSA-N |

Isomeric SMILES |

[2H]CC([2H])CCCCCCC1CCC(=O)O1 |

Canonical SMILES |

CCCCCCCCC1CCC(=O)O1 |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide on the Core Chemical Properties of 5-Octyldihydrofuran-2(3H)-one-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known chemical and physical properties of 5-Octyldihydrofuran-2(3H)-one-d2, a deuterated form of γ-dodecalactone. Due to the limited availability of data for the deuterated species, this document primarily draws upon the established data for the non-deuterated parent compound, 5-Octyldihydrofuran-2(3H)-one, and the broader class of γ-lactones. The properties of the deuterated form are expected to be nearly identical to the parent compound, with the exception of a slightly higher molecular weight.

Chemical and Physical Properties

5-Octyldihydrofuran-2(3H)-one, also known as γ-dodecalactone, is a member of the gamma-butyrolactone (B3396035) class of organic compounds. These compounds are characterized by a five-membered ring containing four carbon atoms and one oxygen atom, with a ketone group on the carbon adjacent to the oxygen atom. The deuterated variant, this compound, is a stable isotope-labeled form of the compound.[1]

Table 1: General Chemical Properties

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₂O₂ | [2] |

| IUPAC Name | 5-octyldihydrofuran-2(3H)-one | [3] |

| Synonyms | γ-Dodecalactone, 4-Dodecanolide, Dihydro-5-octyl-2(3H)-furanone | [3] |

| CAS Number | 2305-05-7 (for non-deuterated) | [2][3] |

| Class | Gamma-butyrolactone |

Table 2: Physicochemical Data

| Property | Value | Source/Method |

| Molecular Weight | 198.3 g/mol (non-deuterated) | [2] |

| Water Solubility | 0.013 g/L (Predicted) | ALOGPS |

| logP | 4.38 (Predicted) | ALOGPS |

| logP | 3.76 (Predicted) | ChemAxon |

| logS | -4.2 (Predicted) | ALOGPS |

| pKa (Strongest Basic) | -7 (Predicted) | ChemAxon |

| Polar Surface Area | 26.3 Ų (Predicted) | ChemAxon |

| Rotatable Bond Count | 7 (Predicted) | ChemAxon |

| Hydrogen Bond Acceptor Count | 1 (Predicted) | ChemAxon |

| Hydrogen Bond Donor Count | 0 (Predicted) | ChemAxon |

Synthesis and Experimental Protocols

One general method for the synthesis of γ-lactones is the free radical addition of fatty alcohols to acrylic acid, which results in the formation of hydroxy carboxylic acids that spontaneously undergo lactonization.[4] For the synthesis of the deuterated compound, a deuterated fatty alcohol could potentially be used as a starting material in a similar reaction.

Generalized Synthetic Workflow:

References

Technical Guide: Isotopic Purity of 5-Octyldihydrofuran-2(3H)-one-d2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, analysis, and isotopic purity of 5-Octyldihydrofuran-2(3H)-one-d2, a deuterated analog of γ-dodecalactone. This document is intended for professionals in research and development who require a thorough understanding of isotopically labeled compounds for applications such as metabolic studies, pharmacokinetic analysis, and as internal standards in quantitative assays.

Introduction

5-Octyldihydrofuran-2(3H)-one, commonly known as γ-dodecalactone, is a naturally occurring flavor and fragrance compound. Its deuterated isotopologue, this compound, serves as a valuable tool in various scientific disciplines. The introduction of deuterium (B1214612) atoms provides a stable isotopic label, allowing for the differentiation and quantification of the molecule in complex biological matrices without altering its fundamental chemical properties. The precise determination of its isotopic purity is paramount for the accuracy and reliability of experimental results.

Synthesis and Isotopic Labeling

The synthesis of this compound can be approached through several synthetic routes, primarily involving the introduction of deuterium at specific positions of the lactone ring or the octyl side chain. A common strategy involves the deuteration of precursor molecules followed by cyclization to form the lactone.

One plausible synthetic pathway involves the catalytic reduction of a suitable unsaturated precursor with deuterium gas (D₂). Alternatively, deuterium can be introduced via a base-catalyzed exchange reaction with a deuterium source like D₂O on a precursor molecule.[2] The choice of synthetic route will significantly influence the position and degree of deuteration, and consequently, the isotopic purity of the final product.

Logical Workflow for Synthesis:

Caption: General synthetic workflow for this compound.

Isotopic Purity Analysis

The determination of isotopic purity is a critical step to characterize the synthesized this compound. This involves quantifying the relative abundance of the desired d2 species compared to other isotopic variants, such as the unlabeled (d0) and partially labeled (d1) molecules. The primary analytical techniques for this purpose are Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry (MS)

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for separating the deuterated compound from potential impurities and for determining its isotopic distribution. The mass spectrum of the unlabeled 5-octyldihydrofuran-2(3H)-one would exhibit a molecular ion peak (M+) at a mass-to-charge ratio (m/z) corresponding to its molecular weight. The d2 isotopologue will have a molecular ion peak at M+2.

Quantitative Data from Mass Spectrometry:

The relative abundances of the d0, d1, and d2 species can be determined by analyzing the ion currents of their respective molecular ion peaks.

| Isotopologue | Expected m/z (Molecular Ion) |

| 5-Octyldihydrofuran-2(3H)-one (d0) | 198.3 |

| 5-Octyldihydrofuran-2(3H)-one-d1 | 199.3 |

| This compound | 200.3 |

Note: The exact m/z values may vary slightly depending on the ionization method and instrument calibration.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy, particularly ¹H NMR and ²H (Deuterium) NMR, provides detailed structural information and can be used to confirm the position of the deuterium labels and to quantify the isotopic purity. In the ¹H NMR spectrum, the integration of the signal corresponding to the proton at the deuterated position will be diminished. Conversely, the ²H NMR spectrum will show a signal at the chemical shift corresponding to the position of the deuterium atom.

Experimental Protocols

General Protocol for GC-MS Analysis

Objective: To determine the isotopic distribution of this compound.

Instrumentation: A gas chromatograph coupled to a mass spectrometer (GC-MS).

Procedure:

-

Sample Preparation: Prepare a dilute solution of the synthesized this compound in a suitable volatile solvent (e.g., dichloromethane (B109758) or ethyl acetate).

-

GC Separation:

-

Injector Temperature: 250 °C

-

Oven Program: Start at 100 °C, hold for 2 minutes, then ramp to 280 °C at 10 °C/min, and hold for 5 minutes.

-

Carrier Gas: Helium at a constant flow rate.

-

Column: A non-polar capillary column (e.g., DB-5ms).

-

-

MS Detection:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Range: Scan from m/z 40 to 300.

-

Data Analysis: Integrate the peak areas of the molecular ions corresponding to the d0, d1, and d2 species to calculate their relative abundances.

-

Workflow for Isotopic Purity Determination by GC-MS:

Caption: Workflow for determining isotopic purity using GC-MS.

General Protocol for NMR Analysis

Objective: To confirm the position of deuteration and assess isotopic purity.

Instrumentation: A high-resolution NMR spectrometer.

Procedure for ¹H NMR:

-

Sample Preparation: Dissolve an accurately weighed amount of the sample in a deuterated solvent (e.g., CDCl₃).

-

Data Acquisition: Acquire the ¹H NMR spectrum using standard parameters.

-

Data Analysis: Compare the integration of the signals in the spectrum of the deuterated compound to that of the unlabeled standard. A reduction in the integral of a specific proton signal indicates the site of deuteration.

Conclusion

The synthesis and analysis of this compound require careful execution of synthetic protocols and rigorous analytical characterization. The isotopic purity, a critical parameter for its application, can be reliably determined using a combination of GC-MS and NMR spectroscopy. While specific data for the d2 isotopologue is not widely published, the methodologies outlined in this guide provide a robust framework for its preparation and quality control, ensuring its suitability for high-level scientific research and development.

References

physical characteristics of 5-Octyldihydrofuran-2(3H)-one-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyldihydrofuran-2(3H)-one-d2 is the deuterated form of 5-Octyldihydrofuran-2(3H)-one, a gamma-lactone also commonly known as γ-dodecalactone. The incorporation of deuterium (B1214612) isotopes can be a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as internal standards in mass spectrometry-based quantification. This document provides a technical overview of the physical characteristics, a representative synthetic protocol, and a conceptual biological pathway relevant to this class of molecules.

It is important to note that while specific experimental data for the deuterated variant is limited in publicly available literature, the physical and chemical properties are expected to be very similar to its non-deuterated counterpart. The primary difference will be a slight increase in molecular weight due to the presence of two deuterium atoms.

Physical and Chemical Properties

The data presented below is for the non-deuterated analog, 5-Octyldihydrofuran-2(3H)-one (γ-Dodecalactone), and serves as a close approximation for the d2 variant.

| Property | Value |

| Molecular Formula | C₁₂H₂₂O₂ |

| Molecular Weight (non-deuterated) | 198.30 g/mol |

| Appearance | Colorless liquid |

| Density | Approximately 0.935 g/cm³ |

| Boiling Point | 130-132 °C at 1.5 mmHg |

| Refractive Index | 1.451 - 1.456 @ 20°C |

| Flash Point | 110 °C (230 °F) |

Experimental Protocols

Representative Synthesis of Deuterated γ-Lactones

Conceptual workflow for the synthesis of a deuterated γ-lactone.

Biological Context: Gamma-Butyrolactone (B3396035) Signaling

Gamma-butyrolactones (GBLs) are known to act as signaling molecules in various bacteria, particularly in the genus Streptomyces. These molecules can regulate the expression of genes involved in secondary metabolism and morphological differentiation. While the specific biological role of 5-Octyldihydrofuran-2(3H)-one is not extensively characterized, the following diagram illustrates a generalized GBL signaling pathway, which provides a conceptual framework for its potential mode of action in a biological system.

Generalized gamma-butyrolactone (GBL) signaling pathway in bacteria.

In this conceptual pathway, the GBL molecule enters the bacterial cell and binds to a specific cytoplasmic receptor protein. This binding event causes a conformational change in the receptor, which in turn leads to the dissociation of a repressor protein from the promoter region of target genes. With the repressor removed, transcription of these genes can proceed, leading to the production of secondary metabolites or triggering morphological changes in the bacterium.

The Ascendance of Deuterated Lactones: A Technical Guide to their Discovery, Synthesis, and Application

For Immediate Release

[City, State] – December 5, 2025 – The strategic incorporation of deuterium (B1214612) into pharmacologically active molecules has emerged as a transformative approach in drug development. This in-depth technical guide explores the discovery, history, and evolving applications of deuterated lactones, a promising class of compounds poised to address unmet needs in modern medicine. Tailored for researchers, scientists, and drug development professionals, this document provides a comprehensive overview of the core principles, experimental methodologies, and therapeutic potential of these unique chemical entities.

A Historical Perspective: From Isotopic Tracers to Therapeutic Agents

The journey of deuterated compounds began with the discovery of deuterium by Harold Urey in 1931, a landmark achievement that earned him the Nobel Prize in Chemistry in 1934. Initially, deuterium's primary role in the life sciences was as a tracer in metabolic studies, allowing researchers to elucidate complex biochemical pathways. The concept of leveraging the kinetic isotope effect (KIE) for therapeutic benefit gained traction in the mid-20th century. The C-D bond is stronger than the C-H bond, leading to a slower rate of metabolic cleavage by enzymes such as cytochrome P450. This fundamental principle underpins the development of deuterated drugs with improved pharmacokinetic profiles, including longer half-lives, reduced formation of toxic metabolites, and enhanced therapeutic efficacy.[1]

The application of this "deuterium switch" to lactone-containing molecules represents a significant advancement. While early research focused on the synthesis of deuterated lactones primarily for use as internal standards in stable isotope dilution assays (SIDA) for accurate quantification in complex matrices, the focus has progressively shifted towards their therapeutic potential.[2][3] The approval of the first deuterated drug, Austedo™ (deutetrabenazine), by the U.S. Food and Drug Administration (FDA) in 2017 marked a turning point, invigorating research and development in the broader field of deuterated pharmaceuticals and paving the way for the exploration of deuterated lactones as novel drug candidates.[4][5][6]

The Science of Stability: The Kinetic Isotope Effect in Lactone Metabolism

The therapeutic advantage of deuterated lactones is rooted in the kinetic isotope effect. The substitution of hydrogen with deuterium at a metabolic "soft spot" – a position susceptible to enzymatic attack – can significantly slow down the rate of metabolism. This is because the greater mass of deuterium leads to a lower vibrational frequency of the C-D bond compared to the C-H bond, resulting in a higher activation energy for bond cleavage.

This metabolic stabilization can manifest in several beneficial ways:

-

Extended Half-Life: Slower metabolism leads to a longer residence time of the drug in the body, potentially allowing for less frequent dosing and improved patient compliance.

-

Reduced Metabolic Load: A decreased rate of metabolism can lessen the burden on hepatic enzymes.

-

Altered Metabolic Pathways: Deuteration can shift metabolism away from pathways that produce toxic or inactive metabolites, potentially improving the safety and efficacy profile of the drug.[1]

-

Increased Bioavailability: By reducing first-pass metabolism, deuteration can increase the amount of active drug that reaches systemic circulation.

The following diagram illustrates the fundamental principle of how deuteration can alter the metabolic fate of a lactone.

Synthesis of Deuterated Lactones: Methodologies and Protocols

The synthesis of deuterated lactones can be broadly categorized into two main approaches: "deuterium-in" strategies, which utilize deuterated starting materials, and "deuterium-exchange" strategies, which introduce deuterium into a non-deuterated precursor. The choice of method depends on the desired position of deuteration, the complexity of the target molecule, and the availability of starting materials.

Key Synthetic Strategies

Several methods have been successfully employed for the synthesis of deuterated lactones:

-

Reduction of Alkynes: The catalytic reduction of a protected hydroxypropargylic acid with deuterium gas is a common method for introducing deuterium at specific positions in the lactone ring.[2][3]

-

Radical Addition: The free radical addition of a deuterated species to an alkene can be utilized to form the lactone ring with deuterium incorporated at defined positions.

-

Enzymatic Synthesis: Biocatalytic methods, using enzymes like lactate (B86563) dehydrogenase, offer high stereoselectivity for the synthesis of chiral deuterated lactone precursors. For instance, enantiopure D- and L-lactic acid-d4 can be synthesized from sodium pyruvate-d3.[7]

-

Organocatalysis: Recent advances have demonstrated the use of organocatalytic methods for the direct deuteration of lactone precursors.

The following workflow illustrates a general approach to the synthesis and characterization of a deuterated lactone.

Detailed Experimental Protocol: Synthesis of [6,6,6-²H₃]mevalonolactone

This protocol describes a representative synthesis of a deuterated mevalonolactone (B1676541) isotopomer, adapted from the literature. This method allows for the specific introduction of deuterium at the C6 position.

Materials:

-

Deuterated acetone (B3395972) (acetone-d₆)

-

Triethyl phosphonoacetate

-

Ethyl acetoacetate

-

Sodium hydride

-

Standard laboratory glassware and reagents for organic synthesis

Procedure:

-

Synthesis of Deuterated Building Block: The synthesis commences with the preparation of a deuterated building block from commercially available deuterated reagents like acetone-d₆.

-

Condensation Reaction: A condensation reaction, such as a Horner-Wadsworth-Emmons reaction, is employed to couple the deuterated building block with another precursor derived from ethyl acetoacetate.

-

Reduction and Cyclization: The resulting intermediate undergoes a reduction step, followed by acid-catalyzed cyclization to form the deuterated mevalonolactone ring.

-

Purification: The final product is purified using standard techniques such as column chromatography or distillation.

-

Characterization: The isotopic purity and structure of the [6,6,6-²H₃]mevalonolactone are confirmed by ¹H NMR, ¹³C NMR, and mass spectrometry.

Quantitative Data and Physicochemical Properties

The introduction of deuterium can subtly influence the physicochemical properties of lactones. While the changes are generally minor, they can be significant in the context of pharmaceutical development.

| Property | Non-Deuterated Lactone | Deuterated Lactone | Rationale for Change |

| Molecular Weight | Lower | Higher | Addition of neutrons in deuterium atoms. |

| Melting Point | Varies | Can be slightly lower or higher | Changes in crystal packing and intermolecular forces due to altered bond lengths and vibrational modes. |

| Boiling Point | Varies | Can be slightly lower or higher | Similar to melting point, influenced by intermolecular interactions. |

| ¹H NMR Chemical Shift | Characteristic peaks | Similar chemical shifts, but absence of signals at deuterated positions. | Deuterium is NMR-inactive under standard proton NMR conditions. |

| ¹³C NMR Chemical Shift | Characteristic peaks | Signals for deuterated carbons can show isotopic shifts and splitting. | The presence of deuterium affects the electronic environment of the adjacent carbon. |

| Metabolic Stability | Lower | Higher | Stronger C-D bond energy (Kinetic Isotope Effect). |

Note: The exact changes in physicochemical properties are molecule-dependent and require empirical determination.

Therapeutic Applications and Future Directions

While the initial application of deuterated lactones was predominantly as internal standards, their therapeutic potential is now being actively explored. The ability to fine-tune the pharmacokinetic properties of lactone-containing drugs opens up new avenues for developing improved therapies for a range of diseases.

One area of interest is in the development of deuterated lactone prodrugs. For instance, deuterated derivatives of cholestenoic acids are being investigated for the treatment of motor neuron disease.[8] The rationale is that deuteration can reduce the metabolic degradation of the neuroprotective compound, thereby enhancing its therapeutic effect.[8]

The future of deuterated lactones in medicine is promising. As our understanding of metabolic pathways and enzymatic mechanisms deepens, the rational design of deuterated lactones with optimized therapeutic profiles will become increasingly sophisticated. The continued development of efficient and selective deuteration methodologies will further accelerate the translation of these novel compounds from the laboratory to the clinic. The "deuterium switch" is no longer just a theoretical concept but a validated strategy in drug development, and deuterated lactones are well-positioned to be a significant part of this ongoing revolution in medicinal chemistry.[5][9]

References

- 1. Impact of Deuterium Substitution on the Pharmacokinetics of Pharmaceuticals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis of deuterated gamma-lactones for use in stable isotope dilution assays - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. venable.com [venable.com]

- 5. Deuterium Switching: An Obvious Way Around Patent Protection? - Fordham Intellectual Property, Media & Entertainment Law Journal [fordhamiplj.org]

- 6. The First Approved “Deuterated” Drug: A Short Review of the Concept [scirp.org]

- 7. The Enzymatic Synthesis of Perdeuterated D- and L-Lactic Acid-d4 and Polymerization of Their Lactides to Polylactic Acid - PMC [pmc.ncbi.nlm.nih.gov]

- 8. EP3044192B1 - Deuterated compounds - Google Patents [patents.google.com]

- 9. Applications of Deuterium in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

The Natural Occurrence of 5-Octyldihydrofuran-2(3H)-one (γ-Dodecalactone): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Octyldihydrofuran-2(3H)-one, scientifically known as γ-dodecalactone, is a naturally occurring chiral lactone that serves as a significant aroma compound in a diverse array of natural sources. With its characteristic sweet, creamy, and fruity aroma, often described as peach-like, this molecule is a key contributor to the sensory profile of many foods and is of considerable interest to the flavor, fragrance, and food industries. This technical guide provides a comprehensive overview of the natural occurrence of γ-dodecalactone, presenting quantitative data, detailed analytical methodologies for its detection, and an examination of its biosynthetic pathways.

Introduction

5-Octyldihydrofuran-2(3H)-one, or γ-dodecalactone (CAS 2305-05-7), is a 12-carbon γ-lactone characterized by a five-membered cyclic ester with an n-octyl side chain.[1] Its molecular formula is C₁₂H₂₂O₂ and it has a molecular weight of 198.30 g/mol .[1] This compound is highly valued for its pleasant aroma, described as sweet, peachy, apricot-like, creamy, and waxy-fatty.[1] It is naturally found in trace levels in various sources, including stone fruits, tropical fruits, dairy products, and certain cheeses.[1][2][3] Understanding its natural distribution, concentration, and formation is critical for quality control in the food industry, authenticity assessment, and for the development of natural flavoring agents.

Natural Occurrence and Quantitative Data

The presence of γ-dodecalactone is widespread, but its concentration varies significantly depending on the biological matrix, cultivar, ripeness, and processing conditions. It is a key aroma component in many fruits and develops in dairy products through the processing of milk fat.

Occurrence in Fruits

γ-Dodecalactone is a crucial component of the aroma profile of many fruits, particularly stone fruits and tropical varieties. It imparts characteristic sweet and creamy notes. While its presence is widely reported, precise quantitative data in fruit matrices can be limited and highly variable.

| Fruit | Cultivar/Variety | Concentration / Finding | Analytical Method | Reference |

| Peach (Prunus persica) | 'LG' | Contributes to a total volatile concentration of 1413.29 µg/kg.[4] | GC-MS | [4] |

| Apricot (Prunus armeniaca) | 'LT' (peel) | High Odor Activity Value (OAV) of 319, indicating significant aroma contribution.[4] | GC-O, GC-MS | [4] |

| Mango (Mangifera indica) | Not Specified | Reported as a naturally occurring aroma component.[1][3] | Not Specified | [1][3] |

| Strawberry (Fragaria × ananassa) | Not Specified | Reported as a naturally occurring aroma component.[3] | Not Specified | [3] |

| Guava (Psidium guajava) | Not Specified | Reported as a naturally occurring aroma component.[1][3] | Not Specified | [1][3] |

Occurrence in Dairy Products

In dairy products, γ-dodecalactone is formed from precursors present in milk fat, often during heat treatment or fermentation. It contributes to the creamy, sweet, and sometimes "coconut-like" notes in products like butter, cream, and cheese.

| Dairy Product | Condition | Concentration (µg/kg) | Analytical Method | Reference |

| Raw Cream | Untreated | 110 | GC×GC-TOF-MS (SIDA) | Schütt & Schieberle, 2017 |

| Pasteurized Cream | Heat-treated | 150 | GC×GC-TOF-MS (SIDA) | Schütt & Schieberle, 2017 |

| Heated Raw Cream | 90°C for 10 min | 330 | GC×GC-TOF-MS (SIDA) | Schütt & Schieberle, 2017 |

| Butter/Fermented Butter | Heated | (R)-γ-dodecalactone is abundant. | Enantioselective GC-MS | Ito et al., 2022 |

| Blue Cheese | Not Specified | Reported as a naturally occurring component.[2] | Not Specified | [2] |

Biosynthesis of γ-Dodecalactone

The primary route for the natural formation of γ-dodecalactone is through the metabolism of fatty acids. In many microorganisms, particularly yeasts like Yarrowia lipolytica, and likely in plants, the pathway involves the β-oxidation of hydroxy fatty acids. A common precursor for the biotechnological production of related lactones is ricinoleic acid (12-hydroxy-9-octadecenoic acid), found in castor oil.

The pathway involves the shortening of the fatty acid chain through successive rounds of β-oxidation until a C12 intermediate, 4-hydroxydodecanoic acid, is formed. This precursor then undergoes spontaneous intramolecular cyclization (lactonization) under acidic conditions to form the stable five-membered ring of γ-dodecalactone.

Experimental Protocols for Analysis

The accurate identification and quantification of γ-dodecalactone from complex natural matrices require robust analytical methodologies. The choice of method depends on the matrix, the concentration of the analyte, and the required sensitivity.

Headspace Solid-Phase Microextraction (HS-SPME) with GC-MS

HS-SPME is a solvent-free extraction technique ideal for volatile and semi-volatile compounds in liquid or solid samples. It is highly suitable for analyzing fruit aromas.

Methodology:

-

Sample Preparation: Homogenize a known quantity (e.g., 5-10 g) of the fruit sample. Transfer the homogenate to a 20 mL headspace vial.

-

Internal Standard: Add a known concentration of an appropriate internal standard (e.g., γ-undecalactone or a deuterated analog of γ-dodecalactone) to the vial for accurate quantification.

-

Matrix Modification: Add a saturated solution of sodium chloride (NaCl) to the vial to increase the ionic strength of the matrix, which enhances the release of volatile compounds into the headspace.

-

Extraction: Seal the vial and place it in a temperature-controlled agitator. Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/PDMS) to the headspace above the sample. Typical extraction conditions are 40-60°C for 30-60 minutes with agitation.

-

GC-MS Analysis:

-

Desorption: Immediately after extraction, introduce the SPME fiber into the heated injection port (e.g., 250°C) of the gas chromatograph, where the trapped analytes are thermally desorbed.

-

Separation: Separate the volatile compounds on a suitable capillary column (e.g., DB-WAX or HP-5ms, 30 m x 0.25 mm x 0.25 µm). A typical oven temperature program starts at 40°C, holds for 2 minutes, then ramps at 5°C/min to 240°C and holds for 5 minutes.

-

Detection: Use a mass spectrometer operating in electron ionization (EI) mode. Identify γ-dodecalactone by comparing its mass spectrum and retention time with that of an authentic standard. The characteristic mass fragment is often m/z 85.

-

-

Quantification: Calculate the concentration of γ-dodecalactone by comparing its peak area to that of the internal standard and referencing a pre-established calibration curve.

References

- 1. Gamma-Dodecalactone (CAS 2305-05-7) – Synthetic Fruity Lactone for Creamy Perfumery — Scentspiracy [scentspiracy.com]

- 2. Differences in PpAAT1 Activity in High- and Low-Aroma Peach Varieties Affect γ-Decalactone Production - PMC [pmc.ncbi.nlm.nih.gov]

- 3. (R)-(+)-Gamma-Dodecalactone natural manufacturers and suppliers in China - ODOWELL [odowell.com]

- 4. benchchem.com [benchchem.com]

stability of 5-Octyldihydrofuran-2(3H)-one-d2 under storage

An In-Depth Technical Guide on the Storage Stability of 5-Octyldihydrofuran-2(3H)-one-d2

Disclaimer: Publicly available stability data for the deuterated compound this compound is limited. This guide is based on information available for its non-deuterated analog, γ-dodecalactone, and general principles of lactone and deuterated compound stability. The quantitative data presented is illustrative to demonstrate formatting and is not based on experimental results for this specific compound.

Introduction

This compound, a deuterated form of γ-dodecalactone (also known as γ-laurolactone), is a stable isotope-labeled compound likely used as an internal standard in analytical studies or as a tracer in metabolic research. The stability of such compounds under storage is critical to ensure their purity, concentration, and fitness for use in sensitive analytical and research applications. This guide provides an in-depth overview of the factors affecting the stability of this compound, recommended storage conditions, potential degradation pathways, and methodologies for stability assessment.

The inclusion of deuterium (B1214612) in place of hydrogen can enhance metabolic stability due to the kinetic isotope effect, where the stronger carbon-deuterium bond can slow down metabolic processes.[1][2] While this primarily relates to in-vivo stability, the increased bond strength may also contribute to enhanced chemical stability under certain storage conditions.[3]

Physicochemical Properties

The physicochemical properties of the non-deuterated analog, γ-dodecalactone, are summarized below. These properties are expected to be very similar for the d2-labeled compound.

| Property | Value |

| Chemical Name | 5-Octyldihydro-2(3H)-furanone; 4-Dodecanolide[4] |

| Synonyms | γ-Dodecalactone, Dodeca-1,4-lactone[4] |

| Molecular Formula | C₁₂H₂₂O₂[4] |

| Molecular Weight | 198.31 g/mol [4] |

| Appearance | Colorless to pale yellow liquid[5][6] |

| Boiling Point | 311°C (591.8°F)[7] |

| Flash Point | > 109°C (> 228°F)[5][8] |

| Density | ~0.938 g/cm³[6] |

Recommended Storage Conditions and Handling

To ensure the long-term stability of this compound, proper storage and handling are essential. Based on safety data sheets for the non-deuterated analog, the following conditions are recommended:

| Parameter | Recommendation | Rationale |

| Temperature | Store in a cool place.[4] | To minimize the rate of potential degradation reactions and polymerization.[7] |

| Atmosphere | Keep container tightly closed in a dry and well-ventilated place.[4][5] | To prevent hydrolysis from atmospheric moisture and to avoid oxidation.[4] |

| Light Exposure | Store away from direct light.[9] | To prevent potential photolytic degradation. |

| Incompatible Materials | Avoid oxidizing agents, acids, and bases.[4][9] | To prevent chemical reactions that could degrade the compound. |

Potential Degradation Pathways

Lactones, being cyclic esters, are susceptible to degradation through several mechanisms. The primary pathways for this compound are expected to be hydrolysis and polymerization.

Hydrolysis

The most common degradation pathway for lactones is the hydrolysis of the ester bond, which leads to the formation of the corresponding hydroxy carboxylic acid.[10] This reaction can be catalyzed by both acidic and basic conditions.

Caption: Lactone Hydrolysis Pathway.

Polymerization

Lactones have a tendency to polymerize over time, which can lead to an increase in viscosity.[7] This process is typically slow at recommended storage temperatures but can be accelerated by heat or the presence of catalysts.

Illustrative Stability Data

No specific quantitative stability data for this compound is publicly available. The following table is for illustrative purposes to show how such data would be presented.

| Storage Condition | Time Point | Purity (%) | Appearance |

| 25°C / 60% RH | 0 Months | 99.8 | Colorless Liquid |

| 3 Months | 99.7 | Colorless Liquid | |

| 6 Months | 99.5 | Colorless Liquid | |

| 12 Months | 99.2 | Colorless Liquid | |

| 40°C / 75% RH | 0 Months | 99.8 | Colorless Liquid |

| 1 Month | 99.1 | Colorless Liquid | |

| 3 Months | 98.5 | Colorless Liquid | |

| 6 Months | 97.8 | Colorless Liquid |

Experimental Protocols for Stability Testing

Assessing the stability of this compound involves a combination of long-term and accelerated stability studies, along with forced degradation studies to identify potential degradation products.

Forced Degradation Study

Forced degradation studies are conducted to understand the degradation pathways and to develop a stability-indicating analytical method.

Objective: To identify potential degradation products of this compound under stress conditions.

Methodology:

-

Sample Preparation: Prepare solutions of the compound in a suitable solvent (e.g., acetonitrile/water).

-

Stress Conditions:

-

Acidic Hydrolysis: Treat the sample with 0.1 M HCl at 60°C for 24 hours.

-

Basic Hydrolysis: Treat the sample with 0.1 M NaOH at 60°C for 24 hours.

-

Oxidative Degradation: Treat the sample with 3% H₂O₂ at room temperature for 24 hours.

-

Thermal Degradation: Expose the solid sample to 105°C for 48 hours.

-

Photolytic Degradation: Expose the sample solution to UV light (254 nm) and visible light.

-

-

Analysis: Analyze the stressed samples using a stability-indicating HPLC-UV/MS or GC-MS method to separate and identify the parent compound and any degradation products.

Long-Term Stability Study

Objective: To evaluate the stability of this compound under recommended storage conditions over an extended period.

Methodology:

-

Sample Storage: Store samples in tightly sealed containers under the recommended conditions (e.g., 5°C and 25°C/60% RH).

-

Time Points: Pull samples for analysis at specified intervals (e.g., 0, 3, 6, 9, 12, 18, 24, and 36 months).

-

Analysis: At each time point, analyze the samples for purity, appearance, and the presence of degradation products using a validated analytical method.

Analytical Methodologies

High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) coupled with Mass Spectrometry (MS) are the primary techniques for stability testing of lactones.

-

HPLC: A reversed-phase HPLC method with UV or MS detection is suitable for quantifying the parent compound and non-volatile degradation products.[11][12] A C18 column is often a good starting point.

-

GC-MS: Due to the volatility of γ-dodecalactone, GC-MS is also a powerful tool for its analysis and the identification of volatile impurities and degradation products.

Visualizations

Caption: General Workflow for a Stability Study.

Conclusion

References

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. static1.squarespace.com [static1.squarespace.com]

- 5. synerzine.com [synerzine.com]

- 6. chemimpex.com [chemimpex.com]

- 7. ScenTree - Gamma-dodecalactone (CAS N° 2305-05-7) [scentree.co]

- 8. vigon.com [vigon.com]

- 9. Storage conditions – DRM CHEM [drm-chem.com]

- 10. waters.com [waters.com]

- 11. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]

- 12. kinampark.com [kinampark.com]

commercial availability of 5-Octyldihydrofuran-2(3H)-one-d2

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyldihydrofuran-2(3H)-one, also known as γ-laurolactone, is a naturally occurring γ-lactone found in various fruits and dairy products. Its deuterated analogue, 5-Octyldihydrofuran-2(3H)-one-d2 (γ-laurolactone-d2), is a valuable tool in metabolic research, pharmacokinetic studies, and as an internal standard for mass spectrometry-based quantitative analysis. This technical guide provides a comprehensive overview of its commercial availability, physicochemical properties, synthesis, analytical methodologies, and potential biological significance.

Commercial Availability

This compound is commercially available as a stable isotope-labeled compound. The primary supplier identified is MedChemExpress (MCE).

| Supplier | Product Name | Catalog Number | Additional Information |

| MedChemExpress (MCE) | This compound (γ-Laurolactone-d2) | HY-W275481S | For research use only. |

Note: While a data sheet for a -d7 variant is available from the supplier, a specific certificate of analysis with detailed quantitative data for the -d2 variant, including purity and isotopic enrichment, was not publicly available at the time of this guide's compilation. It is recommended to request this information directly from the supplier.

Physicochemical Properties

The following table summarizes the known and predicted physicochemical properties of 5-Octyldihydrofuran-2(3H)-one. The properties of the d2 variant are expected to be very similar.

| Property | Value | Source |

| Chemical Formula | C₁₂H₂₀D₂O₂ | N/A |

| Molecular Weight | ~198.32 g/mol | N/A |

| Appearance | Likely a colorless to pale yellow liquid | Inferred |

| Solubility | Soluble in organic solvents | Inferred |

Experimental Protocols

Synthesis of Deuterated γ-Lactones (General Protocol)

Example: Synthesis of a Deuterated γ-Lactone via Catalytic Deuteration

This protocol is a generalized procedure and would require optimization for the specific synthesis of this compound.

Materials:

-

A suitable unsaturated precursor to γ-laurolactone (e.g., a corresponding unsaturated acid or ester).

-

Deuterium (B1214612) gas (D₂)

-

Palladium on carbon (Pd/C) catalyst

-

Anhydrous solvent (e.g., ethyl acetate, methanol)

-

Standard laboratory glassware and hydrogenation apparatus

Procedure:

-

Dissolve the unsaturated precursor in the anhydrous solvent in a reaction vessel suitable for hydrogenation.

-

Carefully add the Pd/C catalyst to the solution.

-

Purge the reaction vessel with an inert gas (e.g., argon or nitrogen) to remove any air.

-

Introduce deuterium gas into the reaction vessel, typically at a pressure of 1-5 atm.

-

Stir the reaction mixture vigorously at room temperature or with gentle heating.

-

Monitor the reaction progress by techniques such as Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Once the reaction is complete, carefully vent the excess deuterium gas and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst.

-

Concentrate the filtrate under reduced pressure to obtain the crude deuterated lactone.

-

Purify the product using column chromatography on silica (B1680970) gel to yield the final deuterated γ-lactone.

Logical Workflow for Synthesis

Caption: General workflow for the synthesis of a deuterated γ-lactone.

Analytical Methodologies

Gas Chromatography-Mass Spectrometry (GC-MS) is a primary technique for the analysis of volatile compounds like γ-lactones and their deuterated analogues.

General GC-MS Protocol for γ-Lactone Analysis:

Instrumentation:

-

Gas Chromatograph coupled to a Mass Spectrometer (GC-MS)

-

Capillary column suitable for flavor and fragrance analysis (e.g., DB-5ms, HP-5ms)

Sample Preparation:

-

Prepare a stock solution of the this compound standard in a suitable solvent (e.g., dichloromethane, hexane).

-

For quantitative analysis, prepare a series of calibration standards by diluting the stock solution.

-

For biological samples, a liquid-liquid extraction or solid-phase microextraction (SPME) may be necessary to isolate the analyte.

GC Conditions:

-

Injector Temperature: 250 °C

-

Injection Mode: Splitless or split, depending on the concentration

-

Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min)

-

Oven Temperature Program:

-

Initial temperature: 50 °C, hold for 2 minutes

-

Ramp: 10 °C/min to 250 °C

-

Hold: 5 minutes at 250 °C

-

-

Transfer Line Temperature: 280 °C

MS Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Ion Source Temperature: 230 °C

-

Mass Range: m/z 40-400

Data Analysis:

-

Identify the target compound by its retention time and mass spectrum.

-

For quantitative analysis, construct a calibration curve by plotting the peak area of the analyte against its concentration.

-

The deuterated standard is used to correct for variations in sample preparation and instrument response.

High-Performance Liquid Chromatography (HPLC) can also be employed, particularly for less volatile derivatives or for preparative-scale purification.

General HPLC Protocol:

Instrumentation:

-

HPLC system with a UV or Mass Spectrometric detector

-

Reversed-phase C18 column

Mobile Phase:

-

A gradient of water and an organic solvent (e.g., acetonitrile (B52724) or methanol) is typically used.

Detection:

-

UV detection at a low wavelength (around 210 nm) as lactones have a weak chromophore.

-

Mass spectrometry provides higher sensitivity and specificity.

Sample Preparation:

-

Dissolve the sample in the mobile phase or a compatible solvent.

-

Filter the sample through a 0.45 µm filter before injection.

Workflow for Analytical Characterization

Caption: General workflow for the analytical characterization of this compound.

Biological Significance and Potential Applications

While specific signaling pathways involving 5-Octyldihydrofuran-2(3H)-one are not extensively documented, the broader class of γ-lactones exhibits a range of biological activities and applications in drug development.

Known Roles of γ-Lactones:

-

Flavor and Fragrance: Many γ-lactones are key aroma compounds in foods and are used as flavoring agents.

-

Pharmacological Activities: Various γ-lactone derivatives have shown promising biological activities, including:

-

Anticancer: Some lactones have demonstrated cytotoxic effects against cancer cell lines.

-

Anti-inflammatory: Certain lactones possess anti-inflammatory properties.

-

Antimicrobial: Antibacterial and antifungal activities have been reported for some lactones.

-

-

Metabolic Studies: As naturally occurring compounds, γ-lactones are involved in various metabolic pathways. Their deuterated counterparts are invaluable for tracing these pathways and understanding their kinetics.

Potential Signaling Pathway Interactions:

Based on the known activities of similar compounds, potential (though unconfirmed) areas of investigation for γ-laurolactone's biological effects could include:

-

Quorum Sensing in Bacteria: Some lactones are involved in bacterial communication.

-

Modulation of Inflammatory Pathways: Potential interaction with signaling cascades like NF-κB.

-

Enzyme Inhibition: The lactone ring can be a target for enzymatic hydrolysis or inhibition.

Hypothesized Signaling Pathway Involvement

Caption: Hypothesized interaction of γ-laurolactone with key cellular signaling pathways.

Conclusion

This compound is a commercially available deuterated compound with significant potential for use in various research and development applications. While specific data on the d2 variant is limited, this guide provides a framework based on the known properties and methodologies for γ-lactones. Researchers are encouraged to obtain detailed specifications from the supplier and to adapt the provided general protocols for their specific needs. The exploration of the biological activities of γ-laurolactone and its deuterated analogues remains a promising area for future investigation in drug discovery and metabolic research.

Methodological & Application

Application Notes and Protocols for the Use of 5-Octyldihydrofuran-2(3H)-one-d2 as an Internal Standard

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyldihydrofuran-2(3H)-one, also known as γ-dodecalactone, is a naturally occurring flavor and fragrance compound found in a variety of fruits and dairy products. Accurate quantification of this and other related lactones is crucial in the food and beverage industry for quality control, as well as in research to understand its biosynthesis and physiological effects. The use of a stable isotope-labeled internal standard, such as 5-Octyldihydrofuran-2(3H)-one-d2, is the gold standard for precise and accurate quantification by mass spectrometry. This deuterated analog co-elutes with the analyte of interest and exhibits similar ionization efficiency, effectively compensating for variations in sample preparation, injection volume, and matrix effects.

This document provides detailed application notes and protocols for the use of this compound as an internal standard for the quantification of 5-Octyldihydrofuran-2(3H)-one in various matrices by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle of the Method

The method is based on the principle of stable isotope dilution analysis (SIDA). A known amount of the deuterated internal standard (this compound) is added to the sample prior to extraction and analysis. The analyte (5-Octyldihydrofuran-2(3H)-one) and the internal standard are then extracted and analyzed by GC-MS. The concentration of the analyte in the sample is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.

Data Presentation

Table 1: GC-MS Parameters for the Analysis of 5-Octyldihydrofuran-2(3H)-one

| Parameter | Value |

| Gas Chromatograph | |

| Column | DB-5ms (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent |

| Injection Mode | Splitless |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Oven Program | 60 °C (hold 2 min), ramp to 280 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium |

| Flow Rate | 1.0 mL/min |

| Mass Spectrometer | |

| Ionization Mode | Electron Ionization (EI) |

| Ionization Energy | 70 eV |

| Ion Source Temperature | 230 °C |

| Quadrupole Temperature | 150 °C |

| Acquisition Mode | Selected Ion Monitoring (SIM) |

| Ions Monitored (m/z) | |

| 5-Octyldihydrofuran-2(3H)-one (Analyte) | 85 (quantifier), 198 (qualifier) |

| This compound (Internal Standard) | 87 (quantifier), 200 (qualifier) |

Table 2: Illustrative Quantitative Data for the Analysis of 5-Octyldihydrofuran-2(3H)-one in a Beverage Matrix

| Parameter | Value |

| Linearity Range | 1 - 500 µg/L |

| Correlation Coefficient (r²) | > 0.995 |

| Limit of Detection (LOD) | 0.5 µg/L |

| Limit of Quantification (LOQ) | 1.5 µg/L |

| Recovery (%) | 95 - 105% |

| Precision (RSD %) | < 10% |

Note: The values presented in this table are for illustrative purposes and may vary depending on the specific matrix and instrumentation.

Experimental Protocols

-

Sample Preparation:

-

Centrifuge the juice sample at 4000 rpm for 10 minutes to remove any solid particles.

-

Transfer 10 mL of the clear supernatant to a 50 mL screw-cap glass tube.

-

-

Internal Standard Spiking:

-

Add 100 µL of a 10 mg/L stock solution of this compound in methanol (B129727) to the sample. This results in an internal standard concentration of 100 µg/L.

-

-

Liquid-Liquid Extraction (LLE):

-

Add 5 mL of dichloromethane (B109758) to the tube.

-

Vortex the mixture vigorously for 2 minutes.

-

Centrifuge at 3000 rpm for 5 minutes to separate the layers.

-

Carefully transfer the lower organic layer (dichloromethane) to a clean glass vial using a Pasteur pipette.

-

Repeat the extraction step with another 5 mL of dichloromethane.

-

Combine the organic extracts.

-

-

Drying and Concentration:

-

Pass the combined organic extract through a small column containing anhydrous sodium sulfate (B86663) to remove any residual water.

-

Concentrate the extract to a final volume of approximately 200 µL under a gentle stream of nitrogen at room temperature.

-

-

GC-MS Analysis:

-

Transfer the concentrated extract to a 2 mL autosampler vial with a micro-insert.

-

Inject 1 µL of the extract into the GC-MS system.

-

-

Stock Solutions:

-

Prepare a 100 mg/L stock solution of 5-Octyldihydrofuran-2(3H)-one in methanol.

-

Prepare a 10 mg/L stock solution of this compound in methanol.

-

-

Calibration Standards:

-

Prepare a series of calibration standards by spiking a blank matrix (e.g., deionized water or a matrix similar to the samples) with the analyte stock solution to achieve final concentrations ranging from 1 to 500 µg/L.

-

To each calibration standard, add the internal standard stock solution to achieve a constant final concentration of 100 µg/L.

-

-

Extraction and Analysis:

-

Process the calibration standards using the same extraction procedure as the samples (Protocol 1).

-

Analyze the extracted calibration standards by GC-MS.

-

-

Data Analysis:

-

Construct a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the analyte.

-

Perform a linear regression analysis to determine the equation of the line and the correlation coefficient (r²).

-

Mandatory Visualizations

Caption: Experimental workflow for the quantification of 5-Octyldihydrofuran-2(3H)-one.

Caption: Biotransformation pathway of fatty acids to γ-lactones in yeast.

Application Note: Quantitative Analysis of γ-Dodecalactone in a Complex Matrix using 5-Octyldihydrofuran-2(3H)-one-d2 by Gas Chromatography-Mass Spectrometry (GC-MS)

Audience: Researchers, scientists, and drug development professionals.

Introduction

γ-Dodecalactone (5-octyldihydrofuran-2(3H)-one) is a naturally occurring flavor and fragrance compound found in various fruits and dairy products.[1][2] Accurate quantification of this compound in complex matrices is crucial for quality control in the food and beverage industry, as well as for pharmacokinetic studies in drug development. The use of a stable isotope-labeled internal standard is the gold standard for quantitative analysis by mass spectrometry, as it effectively compensates for variations in sample preparation and instrument response.[3][4][5] This application note provides a detailed protocol for the quantitative analysis of γ-dodecalactone using its deuterated analog, 5-Octyldihydrofuran-2(3H)-one-d2, as an internal standard by Gas Chromatography-Mass Spectrometry (GC-MS).

Principle

The method employs a stable isotope dilution assay (SIDA) where a known amount of the deuterated internal standard (this compound) is added to the sample at the beginning of the extraction process.[6][7] The analyte (γ-dodecalactone) and the internal standard are co-extracted and analyzed by GC-MS. Since the deuterated internal standard has nearly identical chemical and physical properties to the analyte, it experiences the same extraction efficiency and ionization response in the mass spectrometer.[3][4] Quantification is achieved by calculating the ratio of the peak area of the analyte to the peak area of the internal standard, which is then plotted against the concentration of the analyte to generate a calibration curve.[5][8]

Experimental Protocols

1. Materials and Reagents

-

γ-Dodecalactone (Analyte)

-

This compound (Internal Standard)

-

Methanol (B129727) (HPLC grade)

-

Dichloromethane (B109758) (HPLC grade)

-

Sodium chloride

-

Anhydrous sodium sulfate

-

Deionized water

-

Solid Phase Extraction (SPE) cartridges (e.g., C18, 500 mg)

2. Preparation of Standard Solutions

-

Analyte Stock Solution (1 mg/mL): Accurately weigh 10 mg of γ-dodecalactone and dissolve it in 10 mL of methanol.

-

Internal Standard Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and dissolve it in 10 mL of methanol.

-

Working Internal Standard Solution (10 µg/mL): Dilute the internal standard stock solution 1:100 with methanol.

-

Calibration Standards: Prepare a series of calibration standards by spiking appropriate amounts of the analyte stock solution into a blank matrix (e.g., a synthetic beverage or plasma) to achieve final concentrations ranging from 1 ng/mL to 1000 ng/mL. Add the working internal standard solution to each calibration standard to a final concentration of 100 ng/mL.

3. Sample Preparation (Liquid-Liquid Extraction)

-

Pipette 1 mL of the sample (or calibration standard/quality control sample) into a 15 mL glass tube.

-

Add 50 µL of the working internal standard solution (10 µg/mL) to each tube.

-

Add 1 mL of saturated sodium chloride solution.

-

Add 5 mL of dichloromethane and vortex for 2 minutes.

-

Centrifuge at 4000 rpm for 10 minutes.

-

Transfer the organic layer (bottom layer) to a new glass tube containing anhydrous sodium sulfate.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the residue in 100 µL of methanol and transfer to a GC vial for analysis.

4. GC-MS Instrumentation and Conditions

-

Gas Chromatograph: Agilent 7890B GC System or equivalent

-

Mass Spectrometer: Agilent 5977A MSD or equivalent

-

Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or equivalent[9]

-

Injection Volume: 1 µL

-

Inlet Temperature: 250°C

-

Injection Mode: Splitless

-

Oven Temperature Program:

-

Initial temperature: 60°C, hold for 2 minutes

-

Ramp: 10°C/min to 280°C

-

Hold at 280°C for 5 minutes

-

-

Carrier Gas: Helium at a constant flow rate of 1.2 mL/min

-

MSD Transfer Line Temperature: 280°C

-

Ion Source Temperature: 230°C

-

Ionization Mode: Electron Ionization (EI) at 70 eV

-

Acquisition Mode: Selected Ion Monitoring (SIM)

-

γ-Dodecalactone (Analyte): m/z 85 (quantifier), m/z 99, 111 (qualifiers)[10]

-

This compound (Internal Standard): m/z 87 (quantifier), m/z 101, 113 (qualifiers)

-

Data Presentation

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | Internal Standard Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,520 | 150,500 | 0.010 |

| 5 | 7,650 | 151,000 | 0.051 |

| 10 | 15,300 | 150,800 | 0.101 |

| 50 | 75,800 | 149,900 | 0.506 |

| 100 | 152,500 | 151,200 | 1.009 |

| 500 | 760,000 | 150,300 | 5.057 |

| 1000 | 1,515,000 | 149,800 | 10.113 |

| Linearity (R²) | 0.9995 |

Table 2: Accuracy and Precision Data

| QC Level | Nominal Conc. (ng/mL) | Measured Conc. (ng/mL) (n=5) | Accuracy (%) | Precision (%RSD) |

| Low | 3 | 2.95 ± 0.12 | 98.3 | 4.1 |

| Medium | 75 | 76.8 ± 2.5 | 102.4 | 3.3 |

| High | 750 | 742.5 ± 20.1 | 99.0 | 2.7 |

Mandatory Visualization

Caption: Workflow for the quantitative analysis of γ-dodecalactone.

This application note details a robust and reliable GC-MS method for the quantification of γ-dodecalactone in a complex matrix using a deuterated internal standard. The use of this compound ensures high accuracy and precision by correcting for variations during sample preparation and analysis.[3][4][5] The method demonstrates excellent linearity over a wide concentration range and is suitable for various applications, including quality control in the food and beverage industry and bioanalytical studies in drug development.

References

- 1. γ-Dodecalactone [webbook.nist.gov]

- 2. γ-Dodecalactone [webbook.nist.gov]

- 3. benchchem.com [benchchem.com]

- 4. benchchem.com [benchchem.com]

- 5. benchchem.com [benchchem.com]

- 6. Synthesis of a novel isotopically labelled standard for quantification of γ-nonalactone in New Zealand Pinot noir via SIDA-SPE-GC–MS - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Internal Standardization In Chromatography Explained | Internal Std [scioninstruments.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. γ-Dodecalactone [webbook.nist.gov]

- 10. researchgate.net [researchgate.net]

Application Notes and Protocols for the GC-MS Analysis of 5-Octyldihydrofuran-2(3H)-one using its Deuterated Analog as an Internal Standard

Abstract

This document provides a comprehensive guide for the quantitative analysis of 5-Octyldihydrofuran-2(3H)-one (also known as γ-Dodecalactone) in various matrices using Gas Chromatography-Mass Spectrometry (GC-MS). To ensure the highest degree of accuracy and precision, this protocol employs 5-Octyldihydrofuran-2(3H)-one-d2 as a deuterated internal standard (IS). Deuterated standards are considered the gold standard in quantitative mass spectrometry as they exhibit nearly identical chemical and physical properties to the analyte, allowing for effective correction of variability during sample preparation and analysis.[1][2][3] This application note is intended for researchers, scientists, and professionals in the fields of flavor and fragrance analysis, food science, and drug development.

Introduction

5-Octyldihydrofuran-2(3H)-one, a member of the γ-lactone family, is a significant compound found in many fruits, dairy products, and fermented goods, contributing characteristic fruity, creamy, and coconut-like aromas. Its presence and concentration are critical quality markers in the food and beverage industry. Beyond flavor applications, the furanone scaffold is a substructure in many biologically active natural products and pharmaceuticals.[4]

Accurate quantification of this lactone can be challenging due to complex sample matrices that can cause ion suppression or enhancement in the mass spectrometer.[2] The use of a stable isotope-labeled internal standard, such as this compound, is the most effective method to mitigate these matrix effects and other experimental variations.[1][5] This internal standard co-elutes with the target analyte and experiences the same extraction inefficiencies and ionization effects, providing a reliable basis for quantification.[3]

This protocol details the sample preparation, GC-MS instrument configuration, and data analysis workflow for the robust and accurate determination of 5-Octyldihydrofuran-2(3H)-one.

Experimental Protocols

-

Analyte Standard: 5-Octyldihydrofuran-2(3H)-one (CAS: 2305-05-7)

-

Internal Standard: this compound

-

Solvents: Hexane (GC grade), Dichloromethane (GC grade), Methanol (GC grade), Anhydrous Sodium Sulfate (B86663)

-

Sample Matrix: (e.g., High-fat food product, plasma, etc.)

-

Extraction Supplies: Centrifuge tubes (15 mL), vortex mixer, centrifuge, solid-phase extraction (SPE) cartridges (if applicable), nitrogen evaporator.

This protocol is a general guideline and may require optimization based on the specific sample matrix.

-

Sample Aliquoting: Accurately weigh 1.0 g of the homogenized sample into a 15 mL centrifuge tube.

-

Internal Standard Spiking: Add 100 µL of the this compound internal standard solution (e.g., 10 µg/mL in methanol) to the sample.

-

Extraction: Add 5 mL of Hexane to the tube.

-

Homogenization: Vortex the mixture vigorously for 2 minutes to ensure thorough extraction.

-

Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the organic and aqueous/solid phases.

-

Collection: Carefully transfer the upper organic layer (hexane) to a clean tube.

-

Drying: Pass the collected organic phase through a small column containing anhydrous sodium sulfate to remove any residual water.

-

Concentration: Evaporate the solvent under a gentle stream of nitrogen at room temperature to a final volume of approximately 200 µL.

-

Transfer: Transfer the final extract to a 2 mL GC vial with a micro-insert for analysis.

Caption: Workflow for sample preparation and analysis.

The following parameters provide a starting point for method development.

| Parameter | Setting |

| Gas Chromatograph | Agilent 8890 GC or equivalent |

| Mass Spectrometer | Agilent 5977B MSD or equivalent |

| GC Column | DB-35MS, 60 m x 0.25 mm ID, 0.25 µm film thickness[6] |

| Injection Volume | 1 µL |

| Injector Temperature | 250 °C |

| Injection Mode | Splitless |

| Carrier Gas | Helium, Constant Flow @ 1.0 mL/min |

| Oven Program | Initial 60°C, hold 1 min; ramp 8°C/min to 240°C; ramp 10°C/min to 260°C, hold 8 min[6] |

| Transfer Line Temp | 280 °C |

| Ion Source Temp | 230 °C |

| Quadrupole Temp | 150 °C |

| Ionization Mode | Electron Ionization (EI) at 70 eV |

| Acquisition Mode | Full Scan (m/z 40-300) for identification; Selected Ion Monitoring (SIM) for quantification |

Data Analysis and Quantification

The identity of 5-Octyldihydrofuran-2(3H)-one is confirmed by comparing the retention time and the mass spectrum of the peak in the sample chromatogram with that of a pure standard. The characteristic base peak for γ-lactones is typically found at m/z 85.[7]

The principle of quantification using a deuterated internal standard relies on the ratio of the analyte signal to the internal standard signal. Because the IS is added at a fixed concentration to every sample, calibration standard, and quality control sample, this ratio corrects for variations.

Caption: Quantification using an internal standard.

For high sensitivity and selectivity, operate the mass spectrometer in SIM mode. The ions should be chosen based on the fragmentation patterns of the analyte and the internal standard.

| Analyte | Quantifier Ion (m/z) | Qualifier Ion (m/z) |

| 5-Octyldihydrofuran-2(3H)-one | 85 | 198 (M+) |

| This compound | 87* | 200 (M+) |

*Note: The mass shift of the quantifier ion depends on the position of the deuterium (B1214612) labels. A two-mass-unit shift is assumed for this example.

Prepare a series of calibration standards containing known concentrations of the analyte (e.g., 1, 5, 10, 50, 100 µg/mL) and a fixed concentration of the internal standard. Plot the ratio of the analyte peak area to the internal standard peak area against the analyte concentration. A linear regression should be applied to the data.

| Analyte Conc. (µg/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |

| 1 | 15,200 | 155,100 | 0.098 |

| 5 | 76,500 | 156,200 | 0.490 |

| 10 | 154,300 | 155,500 | 0.992 |

| 50 | 781,000 | 156,000 | 5.006 |

| 100 | 1,550,000 | 154,800 | 10.013 |

| Linearity (R²) | - | - | 0.9998 |

Note: The data presented in this table is representative and for illustrative purposes only.

Conclusion

This application note provides a robust and reliable method for the quantification of 5-Octyldihydrofuran-2(3H)-one in complex matrices. The use of its deuterated analog, this compound, as an internal standard is critical for correcting analytical variability, thereby ensuring high accuracy and precision.[1] The described sample preparation, GC-MS parameters, and data analysis workflow can be adapted by researchers for routine analysis in quality control and research and development settings.

References

- 1. benchchem.com [benchchem.com]

- 2. texilajournal.com [texilajournal.com]

- 3. Deuterated internal standards and bioanalysis by AptoChem [aptochem.com]

- 4. researchgate.net [researchgate.net]

- 5. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]

- 6. CN109613141B - Method for detecting gamma-lactone and delta-lactone compounds in bead blasting liquid of cigarette filter tip - Google Patents [patents.google.com]

- 7. researchgate.net [researchgate.net]

Application Notes and Protocols for 5-Octyldihydrofuran-2(3H)-one-d2 in LC-MS

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Octyldihydrofuran-2(3H)-one, commonly known as γ-dodecalactone, is a naturally occurring flavor and aroma compound found in various fruits and dairy products. Its quantification in complex matrices is crucial for quality control in the food and fragrance industries, as well as for metabolic and toxicological studies in drug development. The use of a stable isotope-labeled internal standard, such as 5-Octyldihydrofuran-2(3H)-one-d2, is the gold standard for accurate quantification via mass spectrometry, as it effectively compensates for matrix effects and variations in sample preparation and instrument response.

These application notes provide a comprehensive overview of the use of this compound as an internal standard for the liquid chromatography-mass spectrometry (LC-MS) based quantification of its non-deuterated analog, γ-dodecalactone. The protocols and data presented are based on established methodologies for similar deuterated lactones and general principles of bioanalytical method validation.

Principle of Stable Isotope Dilution Analysis (SIDA)

Stable Isotope Dilution Analysis (SIDA) is a highly accurate method for quantifying compounds. It involves adding a known amount of a stable isotope-labeled version of the analyte (in this case, this compound) to the sample at the beginning of the analytical process. The labeled compound is chemically identical to the analyte of interest (γ-dodecalactone) and therefore behaves similarly during sample extraction, chromatography, and ionization. By measuring the ratio of the mass spectrometer response of the analyte to the internal standard, precise quantification can be achieved, as the ratio is unaffected by sample loss during preparation or fluctuations in instrument performance.

Experimental Protocols

Sample Preparation: Liquid-Liquid Extraction (LLE) from Biological Matrix (e.g., Plasma)

This protocol is designed for the extraction of γ-dodecalactone from a biological matrix like plasma.

Materials:

-

Blank plasma

-

This compound internal standard (IS) working solution (e.g., 100 ng/mL in methanol)

-

γ-dodecalactone calibration standards

-

Methyl tert-butyl ether (MTBE)

-

Methanol

-

Deionized water

-

Vortex mixer

-

Centrifuge

Procedure:

-

Pipette 100 µL of plasma sample, calibration standard, or quality control sample into a 1.5 mL microcentrifuge tube.

-

Add 10 µL of the this compound internal standard working solution to all tubes except for the blank matrix samples.

-

Vortex mix for 10 seconds.

-

Add 500 µL of MTBE to each tube.

-

Vortex mix vigorously for 2 minutes.

-

Centrifuge at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

-

Carefully transfer the upper organic layer (MTBE) to a new clean tube.

-

Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

-

Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 50:50 methanol:water).

-

Vortex mix for 30 seconds.

-

Transfer the reconstituted sample to an autosampler vial for LC-MS analysis.

LC-MS/MS Method for Quantification

Liquid Chromatography (LC) Parameters:

-

Column: C18 reverse-phase column (e.g., 2.1 mm x 50 mm, 1.8 µm particle size)

-

Mobile Phase A: 0.1% Formic acid in water

-

Mobile Phase B: 0.1% Formic acid in methanol

-

Flow Rate: 0.3 mL/min

-

Gradient:

-

0-1 min: 50% B

-

1-5 min: Linear gradient from 50% to 95% B

-

5-7 min: Hold at 95% B

-

7-7.1 min: Linear gradient from 95% to 50% B

-

7.1-10 min: Hold at 50% B (re-equilibration)

-

-

Injection Volume: 5 µL

-

Column Temperature: 40°C

Mass Spectrometry (MS) Parameters (Triple Quadrupole):

-

Ionization Mode: Electrospray Ionization (ESI), Positive

-

Multiple Reaction Monitoring (MRM) Transitions:

-

γ-dodecalactone (Analyte): Precursor ion [M+H]⁺ → Product ion (To be determined empirically, but likely a fragment resulting from the loss of the octyl chain or water)

-

This compound (IS): Precursor ion [M+H]⁺ → Product ion (To be determined empirically, should be analogous to the analyte's fragmentation)

-

-

Ion Source Parameters:

-

Capillary Voltage: 3.5 kV

-

Source Temperature: 150°C

-

Desolvation Temperature: 400°C

-

Desolvation Gas Flow: 800 L/hr

-

Cone Gas Flow: 50 L/hr

-

Data Presentation

The following tables represent hypothetical but realistic quantitative data for a validation study of an LC-MS method for γ-dodecalactone using this compound as an internal standard.

Table 1: Calibration Curve Data

| Concentration (ng/mL) | Analyte Peak Area | IS Peak Area | Peak Area Ratio (Analyte/IS) |

| 1 | 1,250 | 50,000 | 0.025 |

| 5 | 6,300 | 51,000 | 0.124 |

| 10 | 12,800 | 50,500 | 0.253 |

| 50 | 64,500 | 49,800 | 1.295 |

| 100 | 130,000 | 50,200 | 2.590 |

| 500 | 655,000 | 49,500 | 13.232 |

| 1000 | 1,320,000 | 50,100 | 26.347 |

Table 2: Precision and Accuracy Data

| QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |

| LLOQ | 1 | 0.95 | 95.0 | 8.5 |

| Low | 3 | 2.90 | 96.7 | 6.2 |

| Mid | 75 | 78.2 | 104.3 | 4.1 |

| High | 750 | 735.5 | 98.1 | 3.5 |

Visualizations

Caption: Workflow for the quantification of γ-dodecalactone using a deuterated internal standard.

Caption: A simplified, hypothetical metabolic pathway leading to the formation of γ-dodecalactone.

Application Notes and Protocols for the Quantification of γ-Dodecalactone in Food Matrices using 5-Octyldihydrofuran-2(3H)-one-d2

Audience: Researchers, scientists, and drug development professionals.

Introduction

5-Octyldihydrofuran-2(3H)-one, commonly known as γ-dodecalactone, is a crucial aroma compound found in a variety of food products, including dairy, fruits, and fermented goods, where it imparts characteristic fruity, fatty, and coconut-like flavors. Accurate quantification of this lactone is essential for quality control, flavor profile analysis, and product development. The use of a deuterated internal standard, 5-Octyldihydrofuran-2(3H)-one-d2 (γ-dodecalactone-d2), in conjunction with Gas Chromatography-Mass Spectrometry (GC-MS), offers a highly accurate and robust method for quantification through Stable Isotope Dilution Assay (SIDA).

SIDA is a premier analytical technique where a known quantity of an isotopically labeled analogue of the analyte is added to the sample at the beginning of the analytical procedure.[1] This internal standard, γ-dodecalactone-d2, behaves nearly identically to the endogenous γ-dodecalactone throughout extraction, concentration, and chromatographic analysis. This chemical and physical similarity allows it to effectively compensate for analyte losses and matrix-induced signal variations, leading to high precision and accuracy in the final quantification.[1][2]

These application notes provide a comprehensive protocol for the analysis of γ-dodecalactone in food matrices, with a particular focus on dairy products, utilizing γ-dodecalactone-d2 as an internal standard.

Experimental Protocols

Principle

The protocol is based on the principle of Stable Isotope Dilution Assay (SIDA). A known amount of this compound is spiked into the food sample. The sample is then subjected to solvent extraction to isolate the lactones. The extract is concentrated and analyzed by Gas Chromatography-Mass Spectrometry (GC-MS). The endogenous γ-dodecalactone is quantified by comparing its peak area to that of the deuterated internal standard.

Materials and Reagents

-

Internal Standard: this compound (γ-dodecalactone-d2) solution in ethanol (B145695) (e.g., 10 µg/mL).

-

Analyte Standard: 5-Octyldihydrofuran-2(3H)-one (γ-dodecalactone) for calibration.

-

Solvents (High Purity, GC Grade): Diethyl ether, Methanol (B129727), n-Hexane.

-

Drying Agent: Anhydrous sodium sulfate (B86663) or magnesium sulfate.

-

Food Sample: e.g., Cheese, butter, cream, fruit juice.

-

Reagents for Calibration Curve Preparation.

Instrumentation

-

Gas Chromatograph coupled with a Mass Spectrometer (GC-MS): Equipped with a suitable capillary column (e.g., DB-FFAP or DB-5).

-

Centrifuge.

-

Vortex Mixer.

-

Nitrogen Evaporator.

-

Standard laboratory glassware.

Sample Preparation and Extraction

A robust extraction method is critical for the accurate analysis of flavor compounds. Solvent extraction is a widely used technique.

Protocol for Dairy Products (e.g., Cheese, Butter):

-

Homogenization: Weigh approximately 0.5 g of the sample (e.g., melted cheese or butter oil) into a 25 mL centrifuge tube.[3] If the sample is solid, ensure it is finely grated or homogenized.

-

Internal Standard Spiking: Add a precise volume of the this compound internal standard solution to the sample. The amount should be chosen to be in a similar concentration range as the expected analyte concentration.

-

Equilibration: Vortex the mixture thoroughly and allow it to equilibrate for a sufficient time (e.g., 30 minutes) to ensure the internal standard is fully integrated into the sample matrix.

-

Extraction: Add 1.5 mL of a suitable organic solvent such as methanol or a mixture of diethyl ether and n-hexane.[4] Methanol has been shown to provide good recovery for lactones from milk fat.[5]

-

Vortexing: Vortex the tube vigorously for 2-3 minutes to ensure thorough mixing and extraction of the lactones into the solvent phase.

-

Centrifugation: Centrifuge the mixture at approximately 4000 rpm for 10 minutes to separate the organic layer from the aqueous/solid matrix.[3]

-

Collection of Supernatant: Carefully transfer the organic supernatant to a clean vial using a pipette.

-

Drying: Pass the organic extract through a small column containing anhydrous sodium sulfate or magnesium sulfate to remove any residual water.[3]

-

Concentration: Gently evaporate the solvent under a stream of nitrogen to a final volume of approximately 100-200 µL. Avoid complete dryness.

-

Analysis: The concentrated extract is now ready for GC-MS analysis.

GC-MS Analysis

The following are typical GC-MS parameters that can be adapted for lactone analysis.

-

Injection Volume: 1 µL.

-

Injector Temperature: 250 °C.

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).

-

Oven Temperature Program:

-